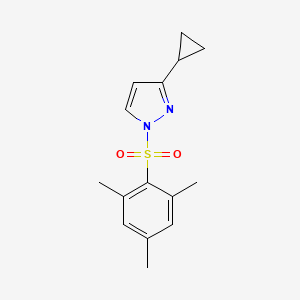
Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone
Descripción general
Descripción
Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone is a chemical compound with the molecular formula C10H10F3N3O2 and a molecular weight of 261.2 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a nitro group attached to a phenyl ring, linked to an acetone moiety through a hydrazone linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with acetone in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazone derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenylhydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various hydrazone derivatives.
Biology: This compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential pharmacological properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups contribute to its reactivity and binding affinity, allowing it to modulate biochemical pathways. The hydrazone linkage can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar compounds to Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone include:
Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazine: Differing by the presence of a hydrazine group instead of a hydrazone linkage.
Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazide: Featuring a hydrazide group.
This compound derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the acetone moiety.
Propiedades
IUPAC Name |
2-nitro-N-(propan-2-ylideneamino)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c1-6(2)14-15-8-4-3-7(10(11,12)13)5-9(8)16(17)18/h3-5,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIXPSJRLOIQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)
![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

![(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B3039052.png)
![1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039054.png)
![2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039055.png)



![(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B3039062.png)
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)
![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)

![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)
